2,3-Dimethylphenylmagnesium bromide

Description

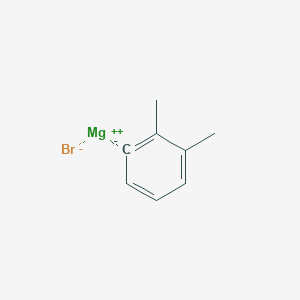

2,3-Dimethylphenylmagnesium bromide (CAS: 134640-85-0) is a Grignard reagent with the molecular formula C₈H₉BrMg. It is widely utilized in organic synthesis, particularly in nucleophilic additions to carbonyl groups or electrophilic aromatic substitutions. Its structure features two methyl groups at the ortho (2-) and meta (3-) positions of the benzene ring, which impart distinct steric and electronic properties compared to other substituted phenylmagnesium bromides . This reagent is critical in pharmaceutical syntheses, such as the production of dexmedetomidine, a sedative agent, though its application is often hampered by moderate yields (~52%) due to steric hindrance from the methyl groups .

Properties

IUPAC Name |

magnesium;1,2-dimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYPCKZZTIAODG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456600 | |

| Record name | 2,3-Dimethylphenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134640-85-0 | |

| Record name | 2,3-Dimethylphenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Equipment

-

Aryl Halide : 2,3-Dimethylbromobenzene (purity ≥98%)

-

Magnesium : Turnings or powder (99.9%, oxide-free)

-

Solvent : Anhydrous THF (H₂O ≤50 ppm)

-

Apparatus : Three-neck flask with reflux condenser, argon/nitrogen inlet, and magnetic stirrer

Stepwise Procedure

-

Magnesium Activation :

Magnesium turnings (24 g, 1 mol) are flame-dried under nitrogen and cooled in a desiccator. Residual oxide layers are removed by stirring in dilute HCl (5%) for 30 seconds, followed by rinsing with dry ethanol and ether. -

Reaction Initiation :

A small aliquot of 2,3-dimethylbromobenzene (18.5 g, 0.1 mol) in THF (100 mL) is added to the magnesium under nitrogen. Exothermic reaction onset is indicated by cloudiness and temperature rise to 40–50°C. -

Main Reaction :

The remaining aryl bromide (166.5 g, 0.9 mol) in THF (1000 mL) is added dropwise over 2 hours, maintaining reflux (66°C). Completion is confirmed by magnesium dissolution (1–5 hours). -

Quality Control :

Titration against 2-butanol in xylene determines reagent concentration (0.4–0.6M).

Industrial-Scale Optimization Strategies

Halogen Substituent Effects

Data from CN105503551A demonstrate halogen choice critically impacts yield and purity:

| Halogen | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Br | 1 | 95 | 96.6 |

| Cl | 5 | 82 | 85 |

| I | 1 | 93 | 95 |

Bromine’s optimal leaving group ability balances reactivity and byproduct formation. Iodine’s higher cost and chlorine’s sluggish kinetics make bromine the industrial standard.

Solvent and Temperature Optimization

THF’s boiling point (66°C) allows reflux without pressurized systems. Comparative studies show:

-

Diethyl Ether : Lower boiling point (35°C) necessitates cryogenic conditions for exotherm control

-

2-MeTHF : Improved sustainability but reduces yield by 8% due to weaker solvation

Temperature profiling during DMF addition (0–30°C) minimizes side reactions during subsequent aldehyde formation.

Magnesium Activation Techniques

Chemical Reactions Analysis

2,3-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can react with halogenated compounds to form new carbon-carbon bonds.

Reduction Reactions: It can reduce certain functional groups under specific conditions.

Common reagents and conditions used in these reactions include:

- Carbonyl compounds (e.g., formaldehyde, acetone)

- Halogenated compounds (e.g., alkyl halides)

- Solvents like THF or diethyl ether

Major products formed from these reactions include alcohols, ethers, and various substituted aromatic compounds .

Scientific Research Applications

2,3-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds and intermediates.

Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

Carbonyl Compounds: The nucleophilic addition to carbonyl groups to form alcohols.

Halogenated Compounds: Substitution reactions to form new carbon-carbon bonds.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,6-dimethyl isomer exhibits the highest steric hindrance due to para-methyl groups, limiting its use in bulky reactions. In contrast, the 3,5-dimethyl isomer’s symmetric structure allows for better accessibility in nucleophilic attacks .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3,5-bis(trifluoromethyl)phenylmagnesium bromide) reduce nucleophilicity, making the reagent suitable for coupling reactions rather than traditional Grignard additions .

Reaction Performance and Yields

Nickel-Catalyzed Coupling Reactions

In a study comparing o-tolylmagnesium bromide (2j) and 2,6-dimethylphenylmagnesium bromide (2m), the latter showed lower activation entropy (Δ‡S = −45.1 J·mol⁻¹·K⁻¹) compared to the former (Δ‡S = −32.4 J·mol⁻¹·K⁻¹), indicating tighter transition states for sterically hindered reagents .

Nucleophilic Additions

- Dexmedetomidine Synthesis : The addition of this compound to imidazolecarbaldehyde proceeds with 52% yield , attributed to steric clashes between methyl groups and the substrate .

- Comparison with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide : The methoxy group in this compound enhances electron density at the aromatic ring, improving yields in nucleophilic attacks (e.g., 58% overall yield in medetomidine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.